4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide
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Overview
Description
4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide is a compound that belongs to the class of sulfonamides, which are known for their broad spectrum of biological activities. This compound has been studied for its potential therapeutic applications, particularly in the treatment of Alzheimer’s disease and as an antibacterial agent .
Preparation Methods
The synthesis of 4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide typically involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium. This reaction yields the desired sulfonamide compound . The reaction conditions often include the use of N,N-dimethylformamide (DMF) as the reaction medium and lithium hydride (LiH) as a base .
Chemical Reactions Analysis
4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can react with different alkyl or aralkyl halides in the presence of a base like lithium hydride to form N-alkyl or N-aralkyl derivatives.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are not detailed, sulfonamides generally can undergo such reactions under appropriate conditions.
Major Products: The major products formed from substitution reactions are N-alkyl or N-aralkyl derivatives of the original sulfonamide.
Scientific Research Applications
4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide has been explored for several scientific research applications:
Mechanism of Action
The mechanism of action of 4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide involves the inhibition of cholinesterase enzymes, which are crucial in the progression of Alzheimer’s disease . By inhibiting these enzymes, the compound helps in reducing the breakdown of acetylcholine, thereby improving cognitive function. Additionally, its antibacterial activity is attributed to its ability to inhibit biofilm formation in pathogenic bacteria .
Comparison with Similar Compounds
4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide can be compared with other sulfonamide derivatives:
Similar Compounds: Other sulfonamides like sulfamonomethoxine, sulfadimethoxine, and sulfisoxazole share similar antibacterial properties.
Uniqueness: The unique combination of the benzodioxane and sulfonamide moieties in this compound provides it with distinct biological activities, particularly its potential use in treating Alzheimer’s disease and its antibacterial properties
Properties
Molecular Formula |
C14H12BrNO4S |
---|---|
Molecular Weight |
370.22 g/mol |
IUPAC Name |
4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H12BrNO4S/c15-10-1-4-12(5-2-10)21(17,18)16-11-3-6-13-14(9-11)20-8-7-19-13/h1-6,9,16H,7-8H2 |
InChI Key |
XBCLLAUUHXYCDT-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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